N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide
Description
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring, which is further connected to a pyrazole ring
Properties
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-3-15-13(2)18(25-24-15)20(27)22-11-14-7-6-10-21-19(14)26-12-23-16-8-4-5-9-17(16)26/h4-10,12H,3,11H2,1-2H3,(H,22,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSYINWFGJYTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole and pyridine intermediates, followed by their coupling to form the desired compound. Key steps include:
Formation of Benzimidazole Intermediate: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Synthesis of Pyridine Intermediate: This involves the reaction of 2-chloropyridine with appropriate nucleophiles.
Coupling Reaction: The benzimidazole and pyridine intermediates are coupled using a suitable linker, often involving a methylation step.
Formation of Pyrazole Ring: The final step involves the cyclization of the intermediate to form the pyrazole ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Substituted benzimidazole derivatives
Uniqueness
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-5-ethyl-4-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of benzimidazole, pyridine, and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
